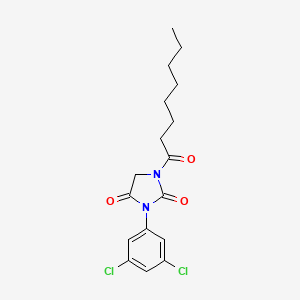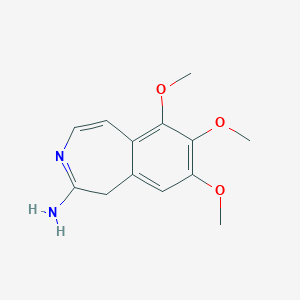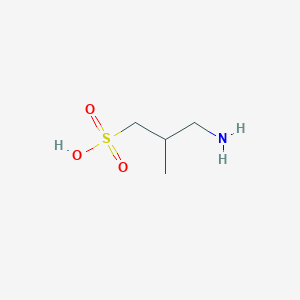
5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one typically involves the cyclocondensation of hydrazine derivatives with 1,3-diketones. One common method is the reaction of phenylhydrazine with 4-pentanoyl-3-methyl-2-pyrazolin-5-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and various substituted pyrazole derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interact with cellular pathways involved in inflammation, pain, or cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3,5-dimethyl-1-phenyl-1H-pyrazole
- 4-acetyl-3-methyl-1-phenyl-1H-pyrazole
Uniqueness
5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
| 92593-07-2 | |
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-10-13(18)14-11(2)16-17(15(14)19)12-8-6-5-7-9-12/h5-9,16H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
YHVQJTTUXUQBSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)





![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)


